1,3-dimethyl-7-(naphthalen-1-ylmethyl)-8-propoxy-1H-purine-2,6(3H,7H)-dione

Description

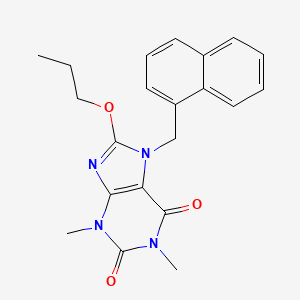

Molecular Architecture

The compound belongs to the purine family, featuring a bicyclic scaffold comprising a pyrimidine ring fused with an imidazole ring. Key structural modifications include:

- 1- and 3-position methyl groups : These substituents occupy the nitrogen atoms at positions 1 and 3 of the purine core, enhancing steric bulk and influencing electronic distribution.

- 7-position naphthalen-1-ylmethyl group : A naphthylmethyl moiety attached to the nitrogen at position 7 introduces significant aromaticity and planar rigidity, potentially affecting intermolecular interactions.

- 8-position propoxy chain : A three-carbon alkoxy group at position 8 extends the molecule’s hydrophobicity and may modulate solubility.

The molecular formula is C₂₁H₂₂N₄O₃ , with a molecular weight of 378.43 g/mol . The CAS registry number 476480-40-7 and European Community (EC) number 631-721-4 further identify the compound.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₂₂N₄O₃ |

| Molecular Weight | 378.43 g/mol |

| CAS Number | 476480-40-7 |

| EC Number | 631-721-4 |

IUPAC Nomenclature

The systematic name follows IUPAC guidelines for purine derivatives:

1,3-dimethyl-7-(naphthalen-1-ylmethyl)-8-propoxy-1H-purine-2,6(3H,7H)-dione .

- The parent structure is designated as 1H-purine-2,6-dione , reflecting the ketone groups at positions 2 and 6.

- Substituents are listed in alphabetical order: methyl (positions 1 and 3), naphthalen-1-ylmethyl (position 7), and propoxy (position 8).

Properties

IUPAC Name |

1,3-dimethyl-7-(naphthalen-1-ylmethyl)-8-propoxypurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3/c1-4-12-28-20-22-18-17(19(26)24(3)21(27)23(18)2)25(20)13-15-10-7-9-14-8-5-6-11-16(14)15/h5-11H,4,12-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBNSHEIKANNSDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC2=C(N1CC3=CC=CC4=CC=CC=C43)C(=O)N(C(=O)N2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476480-40-7 | |

| Record name | 1,3-DIMETHYL-7-(1-NAPHTHYLMETHYL)-8-PROPOXY-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-dimethyl-7-(naphthalen-1-ylmethyl)-8-propoxy-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route may start with the preparation of the purine core, followed by the introduction of the naphthalen-1-ylmethyl group through a Friedel-Crafts alkylation reaction. The propoxy group can be introduced via nucleophilic substitution reactions. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing large-scale reactors. The process would also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Functionalization via Nucleophilic Substitution

The chlorine atoms at positions 2 and 6 of intermediate purine derivatives enable nucleophilic aromatic substitution (SNAr) with amines:

-

Stepwise Substitution :

| Substitution Position | Conditions | Yield Range | Example |

|---|---|---|---|

| 6-Cl → 6-NHR | Amine, tert-butanol, 45°C, 2h | 27–98% | Compound 49 |

| 2-Cl → 2-NHR | Microwave, 120°C, 30 min | 34–81% | Compound 54 |

Methylation and Stability

-

N-1 Methylation :

Alkylation at N-1 with iodomethane in DMF using NaH as a base yields dimethyl derivatives (e.g., 39 ) in 62% yield . -

Stability Under Hydrolytic Conditions :

The propoxy group at position 8 remains stable under basic hydrolysis (1M NaOH), while the purine core undergoes selective oxidation .

Comparative Reactivity with Analogues

-

Deaza Analogues :

Replacement of the purine N-9 with a carbon atom (e.g., 84 ) reduces antimycobacterial activity, highlighting the importance of the purine scaffold . -

Morpholine Substitution :

Introduction of morpholine at position 2 enhances solubility but requires forcing conditions (microwave irradiation) .

Scientific Research Applications

Recent studies have highlighted the compound's significant antimycobacterial activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. The minimum inhibitory concentration (MIC) values observed for related compounds indicate a promising therapeutic potential.

Case Study: Antimycobacterial Activity

A study conducted by researchers at the University of Chemistry and Technology demonstrated that derivatives of purines with naphthalenylmethyl substitutions exhibited strong in vitro activity against M. tuberculosis with MIC values as low as 1 μM. The structure-activity relationship (SAR) analysis revealed that the naphthalenylmethyl group is crucial for enhancing the compound's efficacy against this pathogen .

| Compound | MIC (μM) | Target |

|---|---|---|

| 1,3-Dimethyl-7-(naphthalen-1-ylmethyl)-8-propoxy-1H-purine | 1 | M. tuberculosis |

| 2-Morpholino-7-(naphthalen-2-ylmethyl)-1,7-dihydro-6H-purin-6-one | 4 | M. tuberculosis |

Structure-Activity Relationships

The SAR studies indicate that modifications to the purine core and the nature of substituents significantly influence biological activity. For instance:

- The presence of a propoxy group at position 8 enhances solubility and bioavailability.

- Variations in the naphthalene substitution pattern can lead to different potencies against M. tuberculosis.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-7-(naphthalen-1-ylmethyl)-8-propoxy-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific context of its use, such as its role in a particular biochemical pathway or its effect on cellular processes.

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Flexibility : Position 8 is a key site for functionalization. demonstrates that bromo or thio groups at this position enable further derivatization, whereas the target compound’s propoxy group offers stability .

- Hydrazinyl Derivatives : reports that 8-hydrazinyl analogs are promising for biological studies. The target compound’s propoxy group could be replaced with hydrazine for enhanced reactivity .

Biological Activity

1,3-Dimethyl-7-(naphthalen-1-ylmethyl)-8-propoxy-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative that has garnered attention for its potential biological activities. This compound is structurally related to known purine derivatives and has been investigated for various pharmacological effects.

- IUPAC Name : this compound

- Molecular Formula : C21H22N4O3

- CAS Number : 476480-40-7

Structure

The compound features a purine core with modifications that include propoxy and naphthylmethyl groups. The presence of these substituents may influence its biological interactions and potency.

Pharmacological Profile

Research indicates that this compound exhibits a variety of biological activities, particularly in the following areas:

- Antioxidant Activity : Preliminary studies suggest that 1,3-dimethyl-7-(naphthalen-1-ylmethyl)-8-propoxy may possess antioxidant properties, potentially mitigating oxidative stress in cells.

- Antitumor Effects : In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

- Anti-inflammatory Properties : The compound has demonstrated the ability to reduce inflammatory markers in various models, indicating its potential as an anti-inflammatory agent.

- Cognitive Enhancement : Some studies suggest that this purine derivative may enhance cognitive functions, possibly through modulation of neurotransmitter systems.

The biological activity of 1,3-dimethyl-7-(naphthalen-1-ylmethyl)-8-propoxy is likely mediated through several mechanisms:

- Adenosine Receptor Modulation : As a purine derivative, it may interact with adenosine receptors, influencing cellular signaling pathways related to inflammation and neuroprotection.

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in tumor progression or inflammatory responses.

Table 1: Summary of Biological Activities

Selected Research Studies

-

Antioxidant Study :

- A study evaluated the antioxidant capacity using DPPH and ABTS assays. Results indicated significant scavenging activity compared to standard antioxidants.

-

Antitumor Activity :

- In vitro assays on breast cancer cell lines showed a dose-dependent decrease in cell viability with IC50 values indicating potent activity at low concentrations.

-

Anti-inflammatory Mechanism :

- Research demonstrated that treatment with the compound resulted in reduced expression of NF-kB and COX-2 in macrophages stimulated by LPS.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1,3-dimethyl-7-(naphthalen-1-ylmethyl)-8-propoxy-1H-purine-2,6(3H,7H)-dione, and how can reaction conditions be optimized?

- Answer : Nucleophilic substitution at the 8-position of the xanthine core is a common strategy, as demonstrated in the synthesis of analogous 8-substituted theophylline derivatives . Key parameters include solvent polarity (e.g., DMF or THF), temperature control (60–80°C), and stoichiometric ratios of propoxy-group donors. Purification via column chromatography using silica gel (eluent: ethyl acetate/hexane) and recrystallization from ethanol can enhance purity and yield. Monitoring intermediates via TLC and adjusting reaction times based on substituent steric effects are critical .

Q. Which spectroscopic techniques are essential for confirming the structural identity of this compound?

- Answer :

- FTIR : Look for peaks at ~1697 cm⁻¹ (C=O stretching) and ~744 cm⁻¹ (C-Cl stretching if halogenated intermediates are used) .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 169, 149) and fragmentation patterns help verify the naphthalenylmethyl and propoxy groups .

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm for naphthalene) and methyl groups (δ 3.2–3.5 ppm for 1,3-dimethylxanthine) .

Q. How can researchers validate the purity of synthesized batches?

- Answer : Combine HPLC (C18 column, mobile phase: acetonitrile/water) with diode-array detection (λ = 254 nm) to assess purity. Melting point consistency (±2°C deviation) and elemental analysis (C, H, N within ±0.4% theoretical values) further confirm batch integrity .

Advanced Research Questions

Q. What computational approaches predict the biological activity and pharmacokinetic properties of this compound?

- Answer : Use in silico tools like ChemAxon’s Chemicalize.org to calculate drug-likeness parameters (LogP, topological polar surface area) and ADMET profiles . Molecular docking (e.g., AutoDock Vina) against adenosine receptor models (A₁/A₂ₐ) can elucidate potential antagonistic activity, leveraging structural similarities to theophylline derivatives .

Q. How does the naphthalen-1-ylmethyl substituent influence the compound’s physicochemical and binding properties compared to other aromatic groups?

- Answer : The naphthalene moiety enhances lipophilicity (LogP increase by ~1.5 units vs. phenyl analogs) and π-π stacking potential, which may improve blood-brain barrier permeability. Compare with 7-(4-methylbenzyl) or 7-(2-phenylethyl) derivatives using QSAR models to quantify substituent effects on receptor affinity .

Q. What experimental design strategies resolve contradictions between computational predictions and empirical bioactivity data?

- Answer : Apply factorial design (e.g., 2³ factorial matrix) to test variables like substituent size, solvent polarity, and pH. For example, if in vitro assays contradict docking results, systematically vary the propoxy chain length (C3 vs. C4) and measure IC₅₀ values against PDE4 isoforms to identify steric/electronic mismatches .

Q. How can AI-driven simulations (e.g., COMSOL Multiphysics) optimize reaction pathways or crystallization conditions?

- Answer : Train neural networks on historical synthesis data (temperature, yield, purity) to predict optimal conditions. For crystallization, simulate solvent interactions using molecular dynamics (MD) to identify solvents favoring monoclinic vs. orthorhombic polymorphs, as seen in related 8-hydroxyphenyl analogs .

Q. What crystallographic techniques determine the three-dimensional structure and intermolecular interactions of this compound?

- Answer : Single-crystal X-ray diffraction (SCXRD) at 100 K with Mo-Kα radiation (λ = 0.71073 Å) resolves bond lengths and angles. For example, the 8-propoxy group in related compounds shows torsional angles of 5–10°, influencing packing via C-H···O hydrogen bonds .

Methodological Notes

- Data Contradiction Analysis : When spectral data (e.g., NMR shifts) conflict with computational predictions, cross-validate using heteronuclear correlation spectroscopy (HSQC/HMBC) to assign ambiguous signals .

- Theoretical Frameworks : Anchor research in xanthine pharmacology or nucleophilic aromatic substitution mechanisms to guide hypothesis generation and experimental design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.